Cas no 148152-66-3 ((±)-Epibatidine)

(±)-Epibatidine structure
Nom du produit:(±)-Epibatidine
(±)-Epibatidine Propriétés chimiques et physiques
Nom et identifiant
-
- ( )-EPIBATIDINE DIHYDROCHLORIDE
- (+)-EPIBATIDINE DIHYDROCHLORIDE
- (±)-Epibatidine
- (+/-)-EPIBATIDINE HYDROCHLORIDE
- (+/-)-EXO-2-(6-CHLORO-3-PYRIDINYL)-7-AZABICYCLO[2.2.1]HEPTANE HYDROCHLORIDE
- -]-2-[6-CHLORO-3-PYRIDINYL]-7-AZABICYCLO[2.2.1]HEPTANE DIHYDROCHLORIDE
- 2-(6-CHLORO-PYRIDIN-3-YL)-7-AZA-BICYCLO[2.2.1]HEPTANE DIHYDROCHLORIDE
- 7-AZABICYCLO[2.2.1]HEPTANE, 2-(6-CHLORO-3-PYRIDINYL)-, DIHYDROCHLORIDE, EXO-
- EXO-(+)-1R,2R,4S-2-(6-CHLORO-3-PYRIDINYL)-7-AZABICYCLO[2.2.1]HEPTANE DIHYDROCHLORIDE
- EXO[+/-]-2-[6-CHLORO-3-PYRIDINYL]-7-AZABICYCLO[2.2.1]HEPTANE DIHYDROCHLORIDE
- KBio2_000603
- NCGC00024730-05
- SR-01000597620-3
- IDI1_002217
- 3-(6-chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane
- GTPL3976
- (-)-2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- Q27163500
- SR-01000597620-1
- J-007356
- CMI 545
- Epibatidine
- 7-AZABICYCLO[2.2.1]HEPTANE, 2-(6-CHLORO-3-PYRIDINYL)-, (1R,2R,4S)-REL-
- 2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane(+/-) epibatidine
- Bio2_000462
- (2R)-2-(6-chloropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride
- HMS1362O05
- 2-(6-chloropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- [125I]EPIBATIDINE
- ()-Epibatidine
- BSPBio_001263
- BRD-A39268308-001-02-0
- 2-(6-Chloro-pyridin-3-yl)-5-methyl-7-aza-bicyclo[2.2.1]heptane
- rac-(2R)-2-(6-chloropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- A807623
- 2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane(Epibatidine)
- (+/-)-exo-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1.]heptane
- (2R,4S)-2-(6-chloropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- (R)-2-(6-Chloro-pyridin-3-yl)-7-methyl-7-aza-bicyclo[2.2.1]heptane
- epibatidine (+/-)
- NCGC00024730-04
- (1R,2R,4S)-Epibatidine
- 208/210 Epibatidine
- SCHEMBL316978
- Bio2_000942
- BDBM50049757
- [3H]EPIBATIDINE
- ()-2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- FT-0643316
- (2R,4S)-2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- (R)-2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- Epibatidine-(+)
- AKOS023808322
- HMS3403O05
- (+/-)-Epibatidine
- exo-2-(6-chloropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- (+)-2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- KBio3_001066
- Q27077200
- KBio3_001065
- CCG-208204
- HMS1792O05
- GTPL3977
- Epibatidine-(-)
- (-)-Epibatidine
- 2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane (epibatidine)
- KBioGR_000603
- NCGC00024730-02
- CHEBI:91678
- 2-(6-Chloro-pyridin-3-yl)-7-azonia-bicyclo[2.2.1]heptane
- KBio2_005739
- CHEMBL6623
- HMS1990O05
- NCGC00024730-03
- 2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- KBio2_003171
- 2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
- Epibatidine, (+/-)
- DTXSID30861409
- 148152-66-3
- SR-01000597620
- KBioSS_000603
- 152378-30-8
- DB-042507
- Epibadidine
-
- MDL: MFCD00923801
- Piscine à noyau: InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2
- La clé Inchi: NLPRAJRHRHZCQQ-UHFFFAOYSA-N
- Sourire: ClC1=CC=C([C@H]2[C@@H](N3)CC[C@@H]3C2)C=N1
Propriétés calculées
- Qualité précise: 280.03000
- Masse isotopique unique: 208.0767261g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 1
- Complexité: 221
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 3
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.2
- Surface topologique des pôles: 24.9Ų
Propriétés expérimentales
- Le PSA: 24.92000
- Le LogP: 4.27570
(±)-Epibatidine Informations de sécurité
- Conditions de stockage:Please store the product under the recommended conditions in the Certificate of Analysis.
(±)-Epibatidine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | E582200-10mg |
(±)-Epibatidine |
148152-66-3 | 10mg |
$1016.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13062-10mg |
(±)-Epibatidine |
148152-66-3 | 98% | 10mg |
¥2290.00 | 2023-09-09 | |
TRC | E582200-25mg |
(±)-Epibatidine |
148152-66-3 | 25mg |
$1918.00 | 2023-05-18 | ||
MedChemExpress | HY-101078-5mg |
(±)-Epibatidine |
148152-66-3 | 5mg |
¥6800 | 2022-05-18 | ||
TRC | E582200-5mg |
(±)-Epibatidine |
148152-66-3 | 5mg |
$540.00 | 2023-05-18 | ||
A2B Chem LLC | AE84929-5mg |
7-Azabicyclo[2.2.1]heptane, 2-(6-chloro-3-pyridinyl)-, (1R,2R,4S)-rel- |
148152-66-3 | 5mg |
$1125.00 | 2024-04-20 | ||
TRC | E582200-2.5mg |
(±)-Epibatidine |
148152-66-3 | 2.5mg |
$253.00 | 2023-05-18 | ||
TRC | E582200-100mg |
(±)-Epibatidine |
148152-66-3 | 100mg |
$ 9200.00 | 2023-09-07 | ||
A2B Chem LLC | AE84929-2.5mg |
7-Azabicyclo[2.2.1]heptane, 2-(6-chloro-3-pyridinyl)-, (1R,2R,4S)-rel- |
148152-66-3 | 2.5mg |
$684.00 | 2024-04-20 |
(±)-Epibatidine Littérature connexe
-
1. 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptorDavid M. Hodgson,Christopher R. Maxwell,Richard Wisedale,Ian R. Matthews,Kate J. Carpenter,Anthony H. Dickenson,Susan Wonnacott J. Chem. Soc. Perkin Trans. 1 2001 3150
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Wen-Hua Chiou,Yu-Min Chiang RSC Adv. 2014 4 11444
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Derek R. Boyd,Narain D. Sharma,Magdalena Kaik,Peter B. A.McIntyre,Paul J. Stevenson,Christopher C. R. Allen Org. Biomol. Chem. 2012 10 2774
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Alexandre P. Atkinson,Aurélien Planchat,Jér?me Graton,Eric Renault,Gilles Grégoire,Jean-Yves Le Questel Phys. Chem. Chem. Phys. 2011 13 2272
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Thomas S. A. Heugebaert,Melissa Van Overtveldt,Ann De Blieck,Benjamin Wuyts,Patrick Augustijns,Eugenia Ponce-Gámez,Alicia Rivera,Dominic De Groote,Romain A. Lefebvre,Patrick Wouters,Theo Meert,Jacques Devulder,Christian V. Stevens RSC Adv. 2014 4 2226
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